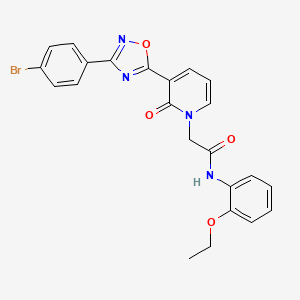

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Description

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a pyridinone moiety, and an acetamide group substituted with a 2-ethoxyphenyl group. The ethoxy group on the phenyl ring may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O4/c1-2-31-19-8-4-3-7-18(19)25-20(29)14-28-13-5-6-17(23(28)30)22-26-21(27-32-22)15-9-11-16(24)12-10-15/h3-13H,2,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQLAUJZJDYJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its analgesic, anticancer, and antimicrobial effects, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.3 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, and a pyridine moiety that enhances its pharmacological profile.

Structural Characteristics

The compound's planar conformation is influenced by intramolecular hydrogen bonding and π–π interactions between the oxadiazole and phenyl rings. These structural features are critical for its biological activity.

1. Analgesic Activity

Research indicates that derivatives of oxadiazole exhibit significant analgesic properties. In studies involving writhing tests and hot plate assays, compounds similar to the target molecule demonstrated effective pain relief comparable to standard analgesics. For instance, certain oxadiazole derivatives have shown an ability to inhibit nociceptive responses in animal models, suggesting a mechanism that may involve modulation of inflammatory pathways or direct action on pain receptors .

2. Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound was tested against various cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. The results indicated that it exhibits cytotoxic effects with IC50 values in the low micromolar range, demonstrating significant selectivity against cancer cells compared to normal cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 5.0 | Apoptosis induction |

| Compound B | Jurkat | 4.2 | Cell cycle arrest |

| Target Compound | A549 | 6.5 | DNA intercalation |

3. Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it possesses moderate antibacterial activity with MIC values ranging from 50 to 100 µg/mL . This activity is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Studies

In a notable case study involving the synthesis and evaluation of similar oxadiazole compounds, researchers found that modifications in substituents significantly affected biological activity. For example, introducing electron-donating groups enhanced anticancer efficacy while maintaining low toxicity profiles .

Another study highlighted the use of molecular docking simulations to predict binding affinities with targets involved in pain modulation, reinforcing the potential analgesic effects observed experimentally .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. The presence of the 4-bromophenyl group enhances the cytotoxic activity against various cancer cell lines. In a study, derivatives of oxadiazole showed promising results against human lung adenocarcinoma cells (A549) and other cancer types, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives with oxadiazole rings possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the introduction of halogen substituents can enhance antimicrobial efficacy .

Neuropharmacological Applications

Anticonvulsant Effects

Compounds similar to the one have been tested for their anticonvulsant properties in animal models. The results demonstrated that certain derivatives could effectively reduce seizure activity, suggesting a potential application in treating epilepsy . The mechanism is thought to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the exact pathways.

Quantum Chemical Studies

Computational Chemistry Insights

Quantum chemical computations have been employed to predict the reactivity and stability of this compound and its derivatives. These studies provide insights into electronic properties and molecular interactions, which are crucial for understanding how modifications to the structure can enhance biological activity . Such computational approaches guide synthetic strategies for developing more potent analogs.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Example 83 (from ):

Compound: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Key Features : Pyrazolo[3,4-d]pyrimidine core, chromen-4-one, fluorophenyl substituents.

- Molecular Weight : 571.198.8 g/mol.

- Melting Point : 302–304°C.

- Comparison: The absence of a pyridinone ring and the presence of a chromen-4-one system differentiate this compound. Fluorine substituents enhance polarity and metabolic stability compared to the bromine in the target compound. The isopropoxy group may reduce aqueous solubility relative to the ethoxy group in the target molecule .

Acetamide Derivatives with Heterocyclic Cores

726158-21-0 (from ):

Compound : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

- Key Features : 1,2,4-triazole core, sulfanyl linker, fluorophenyl acetamide.

- Comparison: The triazole ring offers different hydrogen-bonding capabilities compared to oxadiazole. The fluorophenyl group may confer higher metabolic resistance than ethoxyphenyl .

Data Table: Physicochemical and Structural Comparison

Research Findings and Functional Implications

Role of the Oxadiazole Ring

The 1,2,4-oxadiazole ring in the target compound is less polar than the triazole in 726158-21-0 but more rigid than the pyrazolo[3,4-d]pyrimidine in Example 83. This rigidity may enhance binding specificity in enzyme inhibition .

Impact of Halogen Substituents

However, bromine’s larger atomic radius may sterically hinder interactions in certain binding pockets .

Ethoxy vs. Alkoxy Groups

The 2-ethoxyphenyl group in the target compound likely provides moderate solubility compared to the isopropoxy group in Example 83, which is bulkier and more hydrophobic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis of oxadiazole-containing compounds often involves cyclization reactions. For example, nitroarenes can undergo palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to form heterocyclic cores like oxadiazoles . Optimize reaction time, temperature, and catalyst loading (e.g., Pd/C at 80–100°C under inert atmosphere) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., 4-bromophenyl and ethoxyphenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₄H₂₀BrN₃O₄). FT-IR identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide moiety). X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. How can in vitro assays be designed to evaluate this compound’s biological activity?

- Methodology : Prioritize enzyme inhibition assays (e.g., FLAP binding assays for oxadiazole derivatives ). Use human whole blood models to measure inhibition of inflammatory mediators (e.g., LTB₄ IC₅₀ < 100 nM) . Include cytotoxicity screening (e.g., MTT assays on HEK-293 cells) to assess safety margins early in testing .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target binding and reduce off-target effects?

- Methodology :

- Substituent Modulation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to improve FLAP binding affinity .

- Scaffold Hybridization : Fuse the oxadiazole core with pyridone or thiadiazole moieties to enhance metabolic stability .

- Physicochemical Optimization : Adjust logP via substituents (e.g., ethoxyphenyl → methoxyphenyl) to balance solubility and membrane permeability .

Q. How can conflicting data between in vitro binding potency and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and hepatic microsomal stability to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Refinement : Conduct murine ex vivo studies to correlate dose-exposure relationships with target engagement (e.g., LTB₄ inhibition) .

Q. What experimental approaches are critical for assessing this compound’s potential in CNS applications, given its structural complexity?

- Methodology :

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models .

- hERG Inhibition Screening : Perform patch-clamp assays to evaluate cardiac toxicity risks (IC₅₀ > 10 µM preferred) .

- Neuroinflammatory Models : Test in LPS-induced microglial activation assays to validate anti-inflammatory effects .

Q. How can solubility and formulation challenges be addressed during preclinical development?

- Methodology :

- Salt Formation : Synthesize phosphate or hydrochloride salts to improve aqueous solubility (e.g., 47.1 mg/mL for phosphate derivatives) .

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability and reduce dosing frequency .

- Co-Solvent Systems : Optimize ethanol/water or propylene glycol mixtures for parenteral administration .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational docking predictions and experimental binding data?

- Methodology :

- Force Field Refinement : Re-parameterize docking software (e.g., AutoDock Vina) to account for oxadiazole’s conformational flexibility .

- Crystallographic Validation : Resolve ligand-protein co-crystal structures to identify unmodeled interactions (e.g., halogen bonding with 4-bromophenyl) .

- Free Energy Calculations : Apply molecular dynamics (MD) with MM-PBSA to quantify binding entropy/enthalpy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.